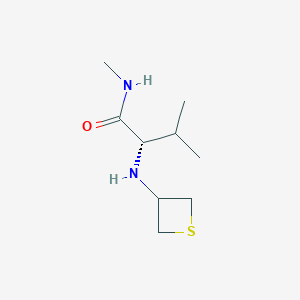
(S)-N,3-Dimethyl-2-(thietan-3-ylamino)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N,3-Dimethyl-2-(thietan-3-ylamino)butanamide is a compound that features a thietane ring, which is a four-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic ring-opening of thiiranes and thietanes, which are important intermediates in organic synthesis . The regioselectivity in these reactions is often controlled by steric hindrance and electronic effects .
Industrial Production Methods
Industrial production methods for (S)-N,3-Dimethyl-2-(thietan-3-ylamino)butanamide are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-N,3-Dimethyl-2-(thietan-3-ylamino)butanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
(S)-N,3-Dimethyl-2-(thietan-3-ylamino)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of high-purity reference standards for pharmaceutical testing.
Mechanism of Action
The mechanism of action of (S)-N,3-Dimethyl-2-(thietan-3-ylamino)butanamide involves its interaction with molecular targets through the thietane ring. The sulfur atom in the ring can form bonds with various biological molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(Thietan-3-ylamino)butane-1,4-diol: Similar structure with an additional hydroxyl group.
3-(Thietan-3-ylamino)butanamide: Lacks the N,3-dimethyl groups.
Thietanylpyrimidine and thietanylimidazole derivatives: Contain thietane rings but differ in their additional functional groups.
Uniqueness
(S)-N,3-Dimethyl-2-(thietan-3-ylamino)butanamide is unique due to its specific combination of the thietane ring with the N,3-dimethyl and butanamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H18N2OS |
|---|---|
Molecular Weight |
202.32 g/mol |
IUPAC Name |
(2S)-N,3-dimethyl-2-(thietan-3-ylamino)butanamide |
InChI |
InChI=1S/C9H18N2OS/c1-6(2)8(9(12)10-3)11-7-4-13-5-7/h6-8,11H,4-5H2,1-3H3,(H,10,12)/t8-/m0/s1 |
InChI Key |
VXOXMEROOHEDEL-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC)NC1CSC1 |
Canonical SMILES |
CC(C)C(C(=O)NC)NC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)

![Octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B13003083.png)
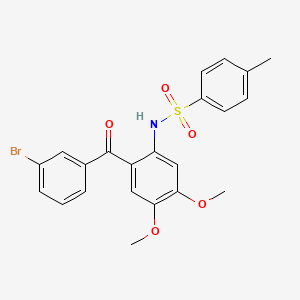
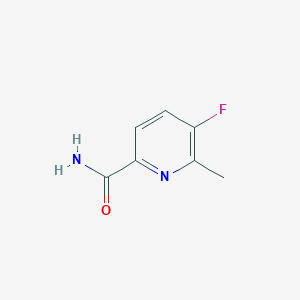
![Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13003102.png)


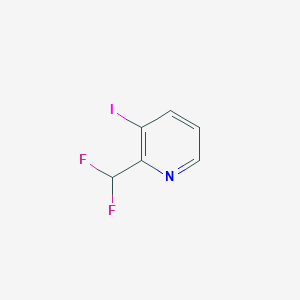
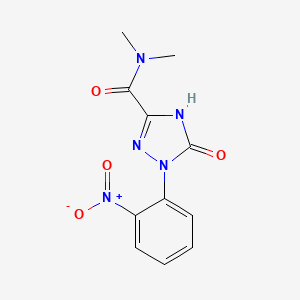
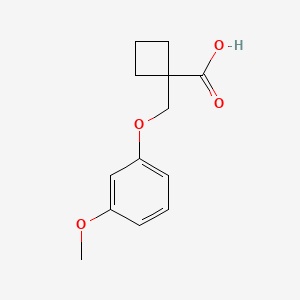

![1,4-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B13003126.png)
![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate](/img/structure/B13003131.png)
